3,6-Dichloroquinoline

Description

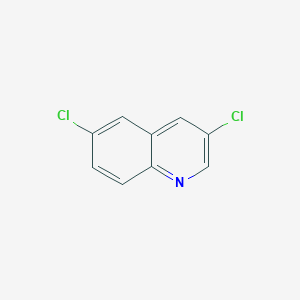

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

3,6-dichloroquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |

InChI Key |

NXJFGHKGRTUJPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)Cl |

Origin of Product |

United States |

Spectroscopic and Computational Characterization of 3,6 Dichloroquinoline and Analogs

Advanced Spectroscopic Elucidation Techniques in Research

Spectroscopic methods are instrumental in determining the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the chemical identity and purity of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the study of quinoline (B57606) derivatives, ¹H and ¹³C NMR provide essential data on the chemical environment of each proton and carbon atom. mdpi.comrsc.org The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the precise assignment of each signal to a specific atom within the quinoline ring system. mdpi.com

For instance, in the analysis of chloroquinoline derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the carbon signals are observed in a characteristic range in the ¹³C NMR spectrum. mdpi.comrsc.org Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, confirming the substitution pattern on the quinoline core. researchgate.net For example, ¹H-¹⁵N HMBC has been used to definitively distinguish between C2 and C4 substituted products in the synthesis of quinoline analogs. researchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments are also utilized to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Table 1: Representative NMR Data for Chloroquinoline Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons on the quinoline ring. mdpi.com |

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the solvent used for analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. rsc.orgosti.gov This technique can confirm the presence of chlorine atoms in 3,6-dichloroquinoline through the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an effective method for identifying and quantifying components in a mixture, as well as confirming the purity of the synthesized compound. rsc.orgworktribe.com The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns that are characteristic of the quinoline ring system.

Table 2: Mass Spectrometry Data for a Dichloroquinoline Moiety

| Technique | Information Provided | Application to this compound |

|---|---|---|

| HRMS | Exact molecular mass and formula. | Confirms the elemental composition C₉H₅Cl₂N. nist.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arabjchem.orgijprse.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, as well as C=C and C=N stretching vibrations within the quinoline core. arabjchem.org The C-Cl stretching vibrations would also be observable, typically in the fingerprint region of the spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. arabjchem.orgijprse.com The absorption of ultraviolet or visible light by this compound would result in a spectrum with distinct peaks (λₘₐₓ) corresponding to π→π* and n→π* transitions within the aromatic system. ijprse.com These spectroscopic techniques, while not providing a complete structure on their own, are invaluable for confirming the presence of key structural features. arabjchem.org

Table 3: Spectroscopic Data for Functional Group Analysis

| Technique | Wavelength/Wavenumber Range | Functional Groups Identified in Quinolines |

|---|---|---|

| FT-IR | 4000-400 cm⁻¹ | C-H, C=C, C=N, C-Cl stretching and bending. arabjchem.org |

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. dergipark.org.trresearchgate.net By calculating the electron density, DFT can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, DFT calculations can be used to predict its reactivity towards electrophilic and nucleophilic attack, as well as to simulate its IR and NMR spectra to compare with experimental data. dergipark.org.trresearchgate.net

Table 4: Parameters from DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

| Calculated Vibrational Frequencies | Correlates with experimental FT-IR spectra. nih.gov |

In Silico Approaches for Structure-Property Relationship Elucidation

Predictive Models for Chemical Reactivity and Synthetic Accessibility

In silico models are powerful tools for predicting the chemical behavior of molecules, thereby guiding synthetic efforts and rational drug design. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between a molecule's structural features (descriptors) and its properties or activities. mdpi.com

For haloquinolines, computational models have been successfully used to predict chemical reactivity. For example, a computational study on 4,7-dichloroquinoline (B193633) was conducted to rationalize its regioselective metalation by calculating the pKa values of its aromatic hydrogens. worktribe.com The calculations correctly predicted that the hydrogen at position C-8 is the most acidic, providing a theoretical basis for its observed reactivity in synthesis. worktribe.com This approach demonstrates how predictive models can identify the most probable sites for chemical reactions on a dichloroquinoline scaffold.

Furthermore, models like Comparative Molecular Field Analysis (CoMFA) have been used to quantify the impact of substituents on the properties of haloquinolines. researchgate.net By analyzing the steric and electrostatic fields of 30 different haloquinolines, researchers developed a model that correlated these properties with biological activity. researchgate.net Such models can predict the potential effects of placing chlorine atoms at the C-3 and C-6 positions, offering insights into the compound's likely reactivity and interaction profile. These predictive capabilities are crucial for assessing synthetic accessibility, as they help chemists anticipate reaction outcomes and devise more efficient synthetic strategies.

Computational Methods for Exploring Molecular Interactions with Biological Targets (e.g., Molecular Docking)

Molecular docking is a prominent computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. This method helps in understanding the mechanism of action and in designing more potent and selective inhibitors.

Although specific docking studies for this compound were not identified, research on structurally similar compounds provides a clear blueprint for this type of analysis. For instance, novel 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives, synthesized from a 4,7-dichloroquinoline precursor, were evaluated for their insecticidal properties through both biological assays and molecular docking simulations. usta.edu.co The docking study suggested that the most active hybrid binds to the catalytic active site of acetylcholinesterase, acting as a mixed inhibitor. usta.edu.co

Advanced Applications and Research Frontiers of 3,6 Dichloroquinoline in Chemical Sciences

Role in Catalysis and Ligand Design

The integration of nitrogen heterocycles into organometallic complexes is a cornerstone of modern catalyst design. The quinoline (B57606) nucleus, in particular, is widely utilized as a ligand in organometallic catalysis. nih.gov The presence of halogen substituents on the quinoline ring, as in 3,6-dichloroquinoline, allows for precise tuning of the ligand's electronic and steric properties, which in turn influences the performance of the resulting metal complex in catalytic transformations.

Application in Transition Metal-Catalyzed Organic Transformations

The true utility of this compound in this domain is demonstrated by its use as a substrate in transition metal-catalyzed reactions to build more complex structures, particularly polymers. A key example is the use of its analogue, 3,6-diiodoquinoline, in Palladium-catalyzed Sonogashira cross-coupling reactions. researchgate.net In these transformations, the dihaloquinoline is coupled with diethynyl-aromatic compounds to synthesize novel quinoline-containing copolymers. researchgate.net This reaction highlights the capacity of the 3,6-dihaloquinoline core to participate effectively in sophisticated, metal-mediated C-C bond-forming reactions, which are fundamental to modern organic synthesis.

Furthermore, an established method for creating conjugated polymers from dichloro-aromatic compounds is dehalogenation polycondensation using zero-valent nickel complexes. acs.orgacs.org This process has been successfully applied to isomers like 2,6-dichloroquinoline (B154368) to produce poly(quinoline-2,6-diyl). acs.orgacs.org By analogy, this compound is a prime candidate for this type of polymerization, which would proceed via nickel-mediated C-C coupling.

| Catalytic Reaction | Metal Catalyst | Reactant Type | Product Type | Reference |

| Sonogashira Coupling | Palladium (Pd) | 3,6-Diiodoquinoline + Diethynyl-arene | Conjugated Copolymer | researchgate.net |

| Dehalogenation Polycondensation | Nickel (Ni) | This compound | Poly(quinoline-3,6-diyl) | acs.org, acs.org |

Precursors for Advanced Materials Science

The rigid, aromatic structure and inherent electronic properties of the quinoline ring make it an attractive building block for advanced functional materials. This compound serves as a critical starting material for synthesizing polymers and other novel materials with potential applications in electronics and energy.

Synthesis of Novel Polymeric Architectures and Coatings

The synthesis of conjugated polymers containing the quinoline moiety is an active area of research due to their potential for high thermal stability and interesting electronic properties. researchgate.netdergipark.org.tr Research has demonstrated the successful synthesis of novel copolymers by coupling 3,6-diiodoquinoline with 1,4-diethynyl-2,5-bis(2-ethylhexyl)benzene via a Pd-catalyzed Sonogashira reaction. researchgate.net These reactions produced polymers with a degree of polymerization ranging from 11 to 95, showcasing the viability of this method for creating high-molecular-weight materials. researchgate.net

Another powerful strategy is the previously mentioned Yamamoto-type polycondensation using nickel complexes. This approach has been used to prepare linear, π-conjugated poly(quinoline-2,6-diyl) from 2,6-dichloroquinoline. acs.orgacs.org Applying this methodology to this compound is expected to yield poly(quinoline-3,6-diyl), a novel conjugated polymer whose properties would be dictated by the specific linkage points on the quinoline core. The C3 and C6 positions are noted as potential sites for polymerization. dergipark.org.tr

| Polymer Precursor | Polymerization Method | Resulting Polymer | Potential Properties | Reference |

| 3,6-Diiodoquinoline | Pd-catalyzed Sonogashira Coupling | Poly(quinoline-arylene-ethynylene) | Conjugated, high thermal stability | researchgate.net |

| This compound | Ni-catalyzed Dehalogenation | Poly(quinoline-3,6-diyl) | π-conjugated, thermally stable | acs.org, acs.org |

Integration into Electronic and Optoelectronic Devices (e.g., OLEDs)

The development of materials for organic light-emitting diodes (OLEDs) and other electronic devices often relies on π-conjugated organic molecules and polymers. Quinoline derivatives have already proven their worth in this field, with some being suitable for fabricating light-emitting diodes. researchgate.net The optical and electronic properties of quinoline-containing polymers, such as their absorption and emission spectra, are of significant interest. researchgate.net

Polymers derived from 3,6-dihaloquinolines are promising candidates for these applications. researchgate.net The rigid, coplanar structure of the resulting poly(quinolinediyl) or poly(aryleneethynylene) backbone facilitates charge transport, a critical requirement for electronic devices. The inclusion of the electron-deficient quinoline unit and the tuning effect of the chloro-substituents can be used to engineer the material's HOMO/LUMO energy levels. This allows for the control of emission color and the optimization of charge injection and transport properties in multilayer devices like OLEDs.

Contribution to Energy Storage and Battery Materials Research

The field of energy storage is increasingly looking towards organic materials, particularly redox-active conjugated polymers, for the development of next-generation batteries. These materials can offer advantages such as mechanical flexibility and tunable electrochemical properties. While the direct application of this compound in battery research is not yet well-documented, the polymers derived from it hold future promise.

Conjugated polymers based on nitrogen heterocycles can undergo reversible redox reactions (p- and n-doping), enabling them to store charge. A polymer like poly(quinoline-3,6-diyl) could theoretically function as an active material in an organic electrode. The nitrogen atom in the quinoline ring can be reversibly doped and undoped, providing the basis for electrochemical energy storage. This remains a frontier area of research, representing a potential future application for materials synthesized from this compound.

Agrochemical Research and Development (Mechanism-Focused Studies)

The structural framework of this compound is integral to the design of modern agrochemicals, particularly herbicides. Research in this area is heavily focused on understanding the molecular mechanisms by which these compounds exert their effects, paving the way for the development of more potent and selective agents.

Structure-Activity Relationship Studies for Agrochemical Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals derived from this compound. These studies involve synthesizing a series of derivatives with systematic modifications to their chemical structure and evaluating how these changes affect their herbicidal activity.

For instance, research on quinclorac (B55369) derivatives has shown that the nature and position of substituents on the quinoline ring and other parts of the molecule can significantly influence their potency and selectivity. nih.govfrontiersin.org In one study, twenty-five derivatives of quinclorac containing a 3-methyl-1H-pyrazol-5-yl group were synthesized. nih.govfrontiersin.org The herbicidal activity assays revealed that the electronic properties of the substituents on the phenyl ring played a critical role, with electron-withdrawing groups generally leading to higher activity. nih.govfrontiersin.org Specifically, compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibitory effects on barnyard grass. nih.govfrontiersin.org

Field assays confirmed that at a concentration of 150 g/ha, the herbicidal activity of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate on barnyard grass was comparable to that of quinclorac at 300 g/ha. nih.gov These findings underscore the potential for discovering more effective and selective herbicides through targeted structural modifications of the quinclorac scaffold. nih.gov

Pre-clinical Drug Discovery Research (Molecular and Cellular Mechanisms)

The versatile scaffold of this compound has also been extensively explored in pre-clinical drug discovery for a range of therapeutic areas. Researchers are focused on elucidating the molecular and cellular mechanisms through which these compounds exert their biological effects.

Enzyme Inhibition Mechanism Studies (e.g., DNA Gyrase, Topoisomerase, α-Glucosidase, Falcipain-2)

Derivatives of dichloroquinoline have shown significant inhibitory activity against a variety of enzymes, making them promising candidates for the development of new drugs.

DNA Gyrase and Topoisomerase: Several quinoline derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. nih.gov By targeting these enzymes, these compounds can effectively halt bacterial proliferation, indicating their potential as antibacterial agents. researchgate.net Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of these enzymes. researchgate.net

α-Glucosidase: Dihydropyrano[3,2-c]quinoline derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. researchgate.netnih.gov Several of these compounds displayed potent α-glucosidase inhibitory activity, with some being significantly more potent than the standard drug, acarbose. researchgate.netresearchgate.netrsc.org Kinetic studies have revealed different modes of inhibition, including uncompetitive and non-competitive mechanisms. researchgate.net

Falcipain-2: This cysteine protease is a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is a validated drug target. researchgate.netrsc.orgresearchgate.net Quinoline-triazole hybrids and other quinoline derivatives have been shown to inhibit falcipain-2, arresting the development of the parasite at the trophozoite stage. rsc.orge-century.us These findings suggest that quinoline-based compounds could serve as a foundation for the development of novel antimalarial agents. researchgate.net

| Target Enzyme | Example Derivative Class | Therapeutic Area |

| DNA Gyrase/Topoisomerase | Chloroquinoline analogs | Antibacterial |

| α-Glucosidase | Dihydropyrano[3,2-c]quinolines | Antidiabetic |

| Falcipain-2 | Quinoline-triazole hybrids | Antimalarial |

Receptor Binding Affinity and Selectivity Profiling

The biological activity of dichloroquinoline derivatives is also determined by their ability to bind to specific receptors with high affinity and selectivity.

For example, certain quinoline derivatives have been investigated for their affinity to GABA-A receptors, which are important targets for drugs acting on the central nervous system. nih.gov Ethyl-4,6-dichloroquinoline-3-carboxylate has been used in the synthesis of ligands with functional selectivity for the α6 subtype of the GABA-A receptor. nih.gov These compounds demonstrate the potential to develop drugs with improved metabolic stability and bioavailability for neurological and psychiatric disorders. nih.gov

In other studies, the binding affinity of quinoline derivatives to protozoan-related enzymes like cruzipain has been explored through molecular docking, suggesting their potential as treatments for protozoal infections. researchgate.net The interaction of these compounds with various receptors is a critical area of research for understanding their mechanism of action and for designing more selective therapeutic agents. smolecule.com

In Vitro Cellular Pathway Modulation and Target Identification (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant area of research for dichloroquinoline derivatives is their ability to modulate cellular pathways, particularly those involved in cancer. Many of these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Apoptosis Induction: Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have demonstrated selective and potent cytotoxic efficacy in ovarian cancer cells, mediated by the induction of apoptosis. nih.gov Similarly, 2,6-dichloroquinoline-3-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspases. Other quinoline derivatives have been found to induce apoptosis in leukemia and colorectal cancer cells. nih.govresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, many quinoline derivatives can also cause cell cycle arrest, preventing cancer cell proliferation. For instance, 2,6-dichloroquinoline-3-carboxylic acid has been observed to cause cell cycle arrest at the G2/M phase. Certain 7-chloroquinoline-1,2,3-triazoyl-carboxamides have been shown to arrest the cell cycle in the G0/G1 phase in human bladder carcinoma cells. researchgate.net

These studies highlight the potential of this compound derivatives as a source of new anticancer agents that act through the modulation of critical cellular pathways.

| Compound Class | Cancer Cell Line | Cellular Effect |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones | Ovarian (A2780) | Apoptosis Induction |

| 2,6-Dichloroquinoline-3-carboxylic acid | Various | Apoptosis Induction, G2/M Cell Cycle Arrest |

| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides | Bladder (5637) | G0/G1 Cell Cycle Arrest, Apoptosis Induction |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives | Colon (HCT-116) | Apoptosis Induction, Sub G1 Cell Cycle Arrest |

Molecular Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiprotozoal, Antimalarial)

The antimicrobial versatility of the quinoline scaffold is rooted in its ability to interact with multiple, diverse molecular targets within pathogenic organisms. While direct research on the specific molecular mechanisms of this compound is not extensively documented in publicly available literature, the well-studied pathways of analogous quinoline derivatives provide a strong framework for understanding its potential modes of action. The antimicrobial activities are generally attributed to the disruption of fundamental cellular processes, from DNA replication to energy metabolism and cellular homeostasis.

Antibacterial Mechanisms

The antibacterial action of quinoline derivatives, particularly the fluoroquinolones, is among the most well-characterized. The primary mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. google.com These enzymes are critical for managing DNA topology during replication, transcription, and cell division. By forming a stable complex with the enzyme and DNA, these compounds introduce breaks into the bacterial chromosome, ultimately leading to cell death. google.com

Some quinoline derivatives have also been found to possess alternative or secondary mechanisms of action. Research has identified compounds that target the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by disrupting the interaction between LptA and LptC proteins. google.com Furthermore, certain quinoline compounds have been developed that potentially target the proton pump of ATP synthase, disrupting cellular energy production. Molecular docking studies of some quinoline-indole hybrids suggest that they may target the gyrase protein, reinforcing the importance of this pathway.

| Target Organism Type | General Molecular Target/Mechanism for Quinoline Derivatives | Key Cellular Process Disrupted |

| Gram-Positive & Gram-Negative Bacteria | DNA Gyrase & Topoisomerase IV | DNA Replication, Transcription, Repair |

| Gram-Negative Bacteria | LptA-LptC Protein Interaction | Lipopolysaccharide (LPS) Transport |

| Various Bacteria | ATP Synthase (Proton Pump) | Cellular Energy (ATP) Production |

Antifungal Mechanisms

Quinoline derivatives exert their antifungal effects through several distinct mechanisms, primarily focused on compromising cellular integrity and function. A key mode of action is the disruption of the fungal cell membrane, leading to abnormal morphology, increased permeability, and the subsequent leakage of vital cellular contents.

Beyond direct membrane damage, many quinoline compounds induce significant intracellular stress. Studies on various derivatives have shown that they can trigger a massive accumulation of reactive oxygen species (ROS). This oxidative stress leads to a cascade of damaging effects, including the loss of mitochondrial membrane potential and a decrease in intracellular ATP levels, culminating in mitochondrial dysfunction and cell death. Another observed mechanism is the effective inhibition of fungal germination and the formation of sclerotia in certain phytopathogenic fungi.

Notably, research on 3,6-dibromoquinoline, a close structural analog of this compound, has pointed to a specific mechanism involving the disruption of metal ion homeostasis. This compound was found to inhibit enzymes crucial for this process, suggesting a distinct pathway for its antifungal activity. Given the structural similarity, it is plausible that this compound may share this or a related mechanism of action.

| General Molecular Mechanism for Quinoline Derivatives | Consequence for Fungal Cell | Supporting Findings for Derivatives |

| Alteration of Cell Membrane Permeability | Abnormal cell morphology, release of cellular contents | Observed with various antifungal quinolines. |

| Induction of Reactive Oxygen Species (ROS) | Oxidative stress, damage to cellular components | A common pathway for many synthetic derivatives. |

| Loss of Mitochondrial Membrane Potential | Mitochondrial dysfunction, decreased ATP production | Linked to ROS accumulation. |

| Interference with Metal Ion Homeostasis | Inhibition of essential metalloenzymes | Demonstrated for the analog 3,6-dibromoquinoline. |

Antiprotozoal Mechanisms

The antiprotozoal activity of quinolines is critical for combating diseases like leishmaniasis and trypanosomiasis. In the context of Leishmania, a primary mechanism identified for certain quinoline derivatives is the induction of mitochondrial oxidative stress. These compounds can cause a high generation of ROS within the parasite's mitochondria, leading to cell death while showing selectivity over host cells. Other studies suggest that some derivatives may also exert their effect by modulating the host's immune response, such as by inhibiting the production of suppressive cytokines like IL-10 in infected macrophages. For trypanosomiasis, while potent activity has been observed for numerous quinoline derivatives, the precise molecular targets are still under broad investigation. Some research suggests that nitrogen heterocyclic compounds, including quinolines, may target the telomeres of parasites, interfering with their genomic stability.

Antimalarial Mechanisms

The antimalarial action of 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) is a classic example of targeted chemotherapy and remains the most understood mechanism within the quinoline family. The Plasmodium parasite digests host hemoglobin within its acidic digestive vacuole, a process that releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Chloroquine and similar quinolines are weak bases that accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole. Once concentrated, the drug is believed to interfere with heme detoxification by capping the growing faces of the hemozoin crystal. This action prevents further polymerization, leading to a buildup of toxic free heme that kills the parasite. While this is the primary mechanism, resistance can emerge through mutations in transporters like the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). More lipophilic quinolines may have alternative or additional sites of action that are not as reliant on high vacuolar accumulation. Notably, this compound has been identified in patent literature as a potential autophagy pathway inhibitor, a mechanism associated with chloroquine's broader cellular effects.

Analytical Methodologies for Research Scale Investigation of 3,6 Dichloroquinoline

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are central to the separation and purity analysis of 3,6-dichloroquinoline and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, offering high resolution for separating closely related compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely adopted method for the analysis of quinoline (B57606) derivatives. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. Method parameters can be adjusted to optimize the resolution and retention of dichlorinated quinolines. For instance, the analysis of the related compound 4,7-dichloroquinoline (B193633) is performed using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, demonstrating the technique's applicability to this class of compounds. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate impurities from the main compound peak. amazonaws.comekb.eg

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govamazonaws.com |

| Mobile Phase | Gradient mixture of an acidic buffer (e.g., phosphate or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol) | amazonaws.comsielc.com |

| Flow Rate | 1.0 mL/min | nih.govamazonaws.com |

| Detection | UV at ~250-255 nm | nih.govamazonaws.com |

| Column Temperature | Ambient or controlled (e.g., 30°C) | nih.gov |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for analyzing volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. For the analysis of quinoline in textile samples, a method utilizing a specific capillary column and an optimized oven temperature program has been developed, achieving a low detection limit of 0.1 mg/kg. Such methods can be adapted for this compound, providing excellent separation and identification capabilities. researchgate.net The choice of injection temperature is critical to ensure complete vaporization without thermal degradation.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary Column (e.g., HP-88, 30 m x 0.25 mm x 0.2 µm) | mdpi.com |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | mdpi.com |

| Inlet Temperature | ~250°C (optimized based on analyte boiling point) | |

| Oven Program | Temperature gradient (e.g., initial 80°C, ramped to 270°C) | mdpi.com |

| Detector | Mass Spectrometer (MS) |

Spectrometric Quantification Methods in Complex Research Matrices

When quantifying this compound in complex research samples, such as biological or environmental matrices, spectrometric methods are preferred for their high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for quantifying trace levels of organic molecules in complex mixtures. rsc.org This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. rsc.org For analysis, sample preparation often involves a pre-concentration step like solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences. umb.edu The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition, significantly reducing background noise and improving detection limits. nih.gov Methods developed for other chlorinated compounds in environmental water samples have achieved limits of quantification (LOQs) in the low nanogram-per-liter (ng/L) range. umb.edumdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) for cleanup and pre-concentration | umb.edu |

| Chromatography | UHPLC or HPLC with C18 column | mdpi.com |

| Ionization | Electrospray Ionization (ESI), typically in positive mode | mdpi.com |

| Detection Mode | Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) | nih.gov |

| Quantification Limit | Can reach low ng/L or µg/kg levels, depending on the matrix | umb.edumdpi.com |

UV-Vis Spectrophotometry: UV-Vis spectrophotometry is a more accessible but less selective technique for quantification. Quinoline and its derivatives exhibit characteristic UV absorption spectra due to their aromatic structure. mdpi.comresearchgate.net The absorption maxima for quinoline compounds typically appear in the UV region, and the presence of substituents like chlorine atoms can cause shifts in these maxima. mdpi.com While direct quantification in complex matrices can be challenging due to spectral overlap from other components, UV-Vis spectrophotometry can be effective for cleaner samples or as a detector for HPLC. nih.gov A tri-wavelength spectrophotometric method was developed to determine quinoline and its metabolite simultaneously, demonstrating an approach to minimize spectral interference. nih.gov

Use as a Chemical Reagent or Reference Standard in Academic Analytical Chemistry

In analytical chemistry, this compound serves primarily as a reference standard for method development and quality control.

Reference Standard: High-purity reference materials are essential for the accurate calibration and validation of analytical methods. hpc-standards.com Isomers of this compound, such as 4,7-dichloroquinoline, are available as certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.com These standards are produced and certified under stringent quality guidelines, such as ISO 17034 and ISO/IEC 17025, ensuring their traceability and reliability. sigmaaldrich.com In a research context, a well-characterized standard of this compound is crucial for:

Method Validation: Assessing the accuracy, precision, linearity, and sensitivity of newly developed chromatographic or spectrometric methods. synzeal.comcleanchemlab.com

Quality Control (QC): Serving as a benchmark in routine analyses to ensure the reliability of results. synzeal.com

Impurity Identification: Aiding in the positive identification of this compound when it appears as a process-related impurity or degradation product in the synthesis of other molecules. cleanchemlab.com

Chemical Reagent: While this compound itself is mainly used as a synthetic intermediate, related dichloroquinoline structures are employed as reagents in analytical procedures. For example, 4,7-dichloroquinoline is a key precursor in the synthesis of various antimalarial drugs, and its purity is critical. acs.orgchemicalbook.com The reactivity of the chlorine atoms on the quinoline ring allows these compounds to be used in derivatization reactions or as building blocks in the synthesis of more complex analytical probes or reagents. durham.ac.uktandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.